Home > Products > Screening Compounds P62060 > Diclofensine hydrochloride
Diclofensine hydrochloride - 34041-84-4

Diclofensine hydrochloride

Catalog Number: EVT-267843
CAS Number: 34041-84-4
Molecular Formula: C17H18Cl3NO
Molecular Weight: 358.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diclofensine Hydrochloride and the analogous compound Lu 19-005 belong to a class of medications known as tricyclic antidepressants (TCAs). While their exact mechanisms are not fully understood, TCAs are believed to exert their therapeutic effects by inhibiting the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain []. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Lu 19-005

    Compound Description: Lu 19-005, chemically known as (±)trans‐3‐(3,4‐dichlorophenyl)‐N‐methyl‐1‐indanamine hydrochloride, is a potent inhibitor of the synaptosomal uptake of dopamine (DA), noradrenaline (NA), and serotonin (5-HT). It demonstrates similar potency in inhibiting the uptake of all three neurotransmitters. [] Lu 19-005 has been investigated as a potential antidepressant due to its ability to attenuate the depletion of DA and NA caused by 6-hydroxydopamine in mouse brains. []

    Relevance: Like Diclofensine hydrochloride, Lu 19-005 acts as a triple reuptake inhibitor, affecting dopamine, noradrenaline, and serotonin. [] This suggests structural similarities between the two compounds, likely in the pharmacophore responsible for binding to the transporter proteins.

GBR 13.069

    Compound Description: GBR 13.069 is a compound identified in the paper as a more selective dopamine (DA) uptake inhibitor. [] While its specific biological activities are not elaborated upon in the provided abstract, its classification as a DA uptake inhibitor suggests potential applications in research related to dopamine-related disorders.

    Relevance: The paper contrasts GBR 13.069's selective dopamine reuptake inhibition with the broader triple reuptake inhibition profile of both Lu 19-005 and Diclofensine Hydrochloride. [] This comparison highlights the diversity within the class of reuptake inhibitors and the potential for developing compounds with tailored selectivity for specific neurotransmitter systems.

Bupropion

    Compound Description: Bupropion is a medication primarily known for its use as an antidepressant and smoking cessation aid. While its exact mechanism of action is not fully understood, it is known to affect the reuptake of dopamine (DA) and noradrenaline (NA) in the brain. []

    Relevance: The paper mentions bupropion alongside GBR 13.069 as an example of a compound with more selective DA uptake inhibition compared to Lu 19-005 and Diclofensine Hydrochloride. [] This suggests that bupropion, like diclofensine hydrochloride, may also interact with neurotransmitter transporter proteins, but with a different selectivity profile.

Classification

Diclofensine is classified as a monoamine reuptake inhibitor, specifically targeting:

  • Dopamine Transporter (DAT)
  • Norepinephrine Transporter (NET)
  • Serotonin Transporter (SERT)

It exhibits high affinities for these transporters, making it a significant compound in psychopharmacology despite its eventual discontinuation from clinical development due to concerns about its abuse potential .

Synthesis Analysis

The synthesis of diclofensine hydrochloride involves several key steps:

  1. Condensation Reaction: The process begins with the condensation of m-anisaldehyde with methylamine to produce N-methyl-3-methoxybenzenemethanimine.
  2. Reduction: This Schiff base intermediate undergoes reduction using sodium borohydride to yield (3-methoxybenzyl)methylamine.
  3. Alkylation: The resulting amine is then alkylated with 3,4-dichlorophenacyl bromide.
  4. Reduction of Benzoyl Ketone: The benzoyl ketone formed is further reduced with sodium borohydride.
  5. Cyclization: Finally, acid-catalyzed intramolecular cyclization completes the synthesis of diclofensine .
Molecular Structure Analysis

The molecular formula of diclofensine hydrochloride is C17H17Cl2NOC_{17}H_{17}Cl_{2}NO, with a molar mass of approximately 322.23 g/mol. The compound features a tetrahydroisoquinoline core structure, characterized by:

  • A methoxy group at the 7-position.
  • A dichlorophenyl group at the 4-position.

Structural Data

  • IUPAC Name: 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-7-methoxy-2-methylisoquinoline
  • CAS Number: 34041-84-4
  • Chemical Structure: The presence of the dichlorophenyl group contributes to its biological activity by enhancing binding affinity to monoamine transporters .
Chemical Reactions Analysis

Diclofensine participates in various chemical reactions primarily due to its functional groups. Key reactions include:

  • Reduction Reactions: The use of sodium borohydride demonstrates diclofensine's susceptibility to reduction, which is crucial during its synthesis.
  • Alkylation Reactions: The alkylation step involving 3,4-dichlorophenacyl bromide highlights its reactivity towards electrophiles.
  • Cyclization Reactions: The final cyclization step under acidic conditions indicates its ability to form stable cyclic structures from linear precursors .

These reactions not only facilitate the synthesis but also provide insights into potential modifications for developing analogs or derivatives.

Mechanism of Action

Diclofensine exerts its pharmacological effects primarily through the inhibition of monoamine transporters. Its mechanism can be summarized as follows:

  1. Inhibition of Reuptake: By blocking the reuptake of dopamine and norepinephrine, diclofensine increases the availability of these neurotransmitters in the synaptic cleft.
  2. Binding Affinity: It has been reported to have Ki values of approximately 16.8 nM for DAT and 15.7 nM for NET, indicating strong inhibitory effects on these transporters compared to serotonin transporter (Ki ≈ 51 nM) .
  3. Stimulant Effects: The increase in synaptic neurotransmitter levels contributes to its stimulant properties, which were observed during clinical trials.

This mechanism underlies its classification as an antidepressant and highlights its potential therapeutic applications.

Physical and Chemical Properties Analysis

Diclofensine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol.
  • Melting Point: The melting point ranges around 200–205 °C, indicating thermal stability suitable for storage and handling .

These properties are essential for understanding its behavior in various formulations and applications.

Applications

While diclofensine was initially developed as an antidepressant, its unique profile has led to interest in several scientific applications:

  1. Psychopharmacology Research: Its role as a monoamine reuptake inhibitor makes it valuable for studying mood disorders and neuropharmacological mechanisms.
  2. Drug Development: As a precursor or model compound for synthesizing novel antidepressants or psychoactive substances.
  3. Analytical Chemistry: Utilized in high-performance liquid chromatography methods for detecting and quantifying levels in biological samples .

Despite being withdrawn from clinical use, diclofensine's chemical characteristics continue to provide insights into drug design and therapeutic strategies targeting monoaminergic systems.

Historical Development and Pharmacological Rationale

Emergence of Diclofensine in Antidepressant Drug Discovery

Diclofensine hydrochloride (Ro 8-4650 hydrochloride) emerged from Hoffmann-La Roche's systematic antidepressant drug discovery efforts during the 1970s, representing a strategic pursuit of novel monoaminergic modulators beyond conventional tricyclic antidepressants. The compound was designed as a potent triple monoamine reuptake inhibitor, specifically targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) to enhance synaptic concentrations of these key neurotransmitters implicated in mood regulation. Pharmacological characterization revealed remarkable potency in rat brain synaptosomes, with IC₅₀ values of 0.74 nM for dopamine uptake inhibition, 2.3 nM for norepinephrine uptake inhibition, and 3.7 nM for serotonin uptake inhibition [6] [7]. This balanced inhibition profile distinguished diclofensine from contemporary antidepressants that typically exhibited selectivity for one or two monoamine systems [5].

Early clinical trials during the 1980s demonstrated promising antidepressant efficacy in human subjects. A double-blind comparative trial against imipramine revealed diclofensine-treated patients exhibited faster onset of therapeutic effects, particularly noticeable in the improvement of "inhibition" symptoms within the first three weeks of treatment [5] [6]. The compound's distinct neurochemical profile contributed to its relatively favorable initial tolerability assessment compared to tricyclic antidepressants, with preliminary reports noting fewer anticholinergic effects and less pronounced sedation [5]. Despite reaching advanced clinical development phases and demonstrating efficacy comparable to established antidepressants like nomifensine and amitriptyline, Hoffmann-La Roche discontinued development, potentially due to emerging concerns about abuse liability identified in animal self-administration studies [5] [7].

Table 1: Monoamine Transporter Inhibition Profile of Diclofensine Hydrochloride

Transporter TargetIC₅₀ Value (nM)Experimental SystemSignificance
Dopamine Transporter (DAT)0.74Rat brain synaptosomesPrimary target with highest affinity
Norepinephrine Transporter (NET)2.3Rat brain synaptosomesStrong secondary target affinity
Serotonin Transporter (SERT)3.7Rat brain synaptosomesSignificant tertiary affinity
Comparative DAT Selectivity (vs. Nomifensine)Approximately 10-fold higherReceptor binding assaysEnhanced dopaminergic activity

Structural Evolution From Tetrahydroisoquinoline Derivatives

Diclofensine hydrochloride belongs to the tetrahydroisoquinoline (THIQ) chemical class, sharing this core scaffold with other pharmacologically active compounds including nomifensine—an established antidepressant withdrawn due to safety concerns. The THIQ structure comprises a bicyclic framework featuring a benzene ring fused to a nitrogen-containing piperidine ring, providing conformational rigidity that optimizes interaction with monoamine transporters [5] [7]. Diclofensine's molecular structure (chemical formula: C₁₇H₁₇Cl₂NO·HCl; molecular weight: 358.7) incorporates strategic substitutions including dichlorophenyl moiety at the 4-position and a methoxy group at the 7-position, which significantly enhanced its binding affinity and selectivity profile compared to earlier THIQ derivatives [6] [7].

The stereochemical configuration proved crucial to diclofensine's pharmacological activity, with the (S)-isomer identified as the primary enantiomer responsible for monoamine reuptake inhibition [5]. X-ray crystallographic analysis revealed how the chlorine substituents at the 3- and 4-positions of the phenyl ring induce maximal torsional distortion, optimizing the molecule's three-dimensional conformation for interaction with the dopamine transporter's active site [7]. This structural feature directly contributed to diclofensine's exceptional DAT binding affinity (Ki = 16.8 nM), substantially greater than that observed in structurally-related compounds without the ortho-chloro substitution pattern [5] [7]. The methoxy group at the 7-position of the isoquinoline ring further enhanced membrane permeability and CNS penetration, critical factors for antidepressant efficacy [6].

The synthetic pathway to diclofensine exemplifies rational THIQ optimization:

  • Schiff base formation: Condensation of m-anisaldehyde with methylamine
  • Reductive amination: Sodium borohydride reduction to yield (3-methoxybenzyl)methylamine
  • Alkylation: Reaction with 3,4-dichlorophenacylbromide
  • Carbonyl reduction: Sodium borohydride-mediated formation of the alcohol intermediate
  • Acid-catalyzed cyclization: Formation of the tetrahydroisoquinoline core [5]

Table 2: Structural Evolution of Key Tetrahydroisoquinoline Derivatives

CompoundCore StructureKey SubstituentsPharmacological Profile
Nomifensine4-Aryl-THIQ8-Amino-4-phenyl-THIQDopamine/norepinephrine reuptake inhibitor; withdrawn due to hemolytic anemia risk
Diclofensine4-Aryl-THIQ4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-THIQBalanced triple reuptake inhibitor; abuse concerns halted development
DauricineBis-THIQ alkaloidTetramethoxy-dimeric THIQNatural product with calcium channel blocking activity
JatrorrhizineProtoberberine-THIQ2,3,9,10-TetrasubstitutedNatural alkaloid with antimicrobial and neuroprotective effects

Transition From Clinical Candidate to Illicit NPS Status

Following discontinuation of pharmaceutical development, diclofensine resurfaced decades later within the new psychoactive substance (NPS) market, reflecting a broader trend of abandoned pharmaceutical candidates being repurposed as designer drugs. This transition occurred despite the limited clinical data available regarding human pharmacology, toxicology, or long-term effects at recreational doses [3] [6]. The compound's appearance in illicit markets exemplifies the "drug rediscovery" phenomenon, where archived pharmaceutical research provides templates for novel recreational substances [3].

Pharmacological profiling studies of NPS confirmed diclofensine's potent transporter interactions in human models, with similar affinities across monoamine transporters (DAT Ki = 2.5-4.8 μM) [6]. Additionally, research revealed previously undocumented receptor interactions, including binding to adrenergic receptors (α₁A, α₂A), serotonin receptors (5-HT₁A, 5-HT₂A), and trace amine-associated receptors (TAARs), suggesting a more complex neuropharmacological profile than originally characterized during clinical development [3] [6]. These findings indicate that diclofensine's psychoactive effects likely involve both transporter inhibition and direct receptor modulation, potentially contributing to its abuse liability [3].

The emergence of diclofensine as an NPS presents significant challenges for drug control policies and public health responses. Unlike pharmaceuticals that undergo rigorous safety evaluation, illicit diclofensine circulates without quality control, dosage standardization, or safety information [3]. Analytical studies of street samples have identified variable purity and frequent adulteration with other stimulant NPS, complicating clinical management of potential intoxications [6]. Additionally, the compound's mechanistic complexity—particularly its dopaminergic effects combined with serotonergic activity—creates a neuropharmacological profile with uncertain neurotoxic potential, especially at the high doses typical of recreational use [3].

Table 3: Chronological Development and Transition of Diclofensine Hydrochloride

Time PeriodDevelopment PhaseKey Events/MilestonesStatus/Outcome
1970sPharmaceutical discoverySynthesized by Hoffmann-La Roche (Patent US3947456)Investigational new drug
Early 1980sClinical developmentPhase II/III trials demonstrating antidepressant efficacy vs. imipramineAdvanced clinical candidate
Mid-1980sDiscontinuationConcerns regarding abuse potential in animal studiesDevelopment halted
2010sIllicit reappearanceIdentification in NPS market samplesSold as "research chemical"
2018Scientific reappraisalComprehensive pharmacological profiling published (Eur J Pharmacol)Recognition as triple reuptake inhibitor NPS

Compounds Mentioned

  • Diclofensine hydrochloride
  • Nomifensine
  • Imipramine
  • Amitriptyline
  • THICAPA
  • Dauricine
  • Jatrorrhizine
  • 1MeTIQ

Properties

CAS Number

34041-84-4

Product Name

Diclofensine hydrochloride

IUPAC Name

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride

Molecular Formula

C17H18Cl3NO

Molecular Weight

358.7 g/mol

InChI

InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H

InChI Key

PEHOXCSPLOXNOK-UHFFFAOYSA-N

SMILES

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Diclofensine HCl; Moxifensine hydrochloride; Ro-84650; Moxifensine HCl; Ro 84650; Ro84650; Diclofensine Hydrochloride;

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.